

Application Notes and Protocols for NCI-H520 (ATCC® HTB-182™) Cell Culture

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Compound of Interest

Compound Name: NC-182

Cat. No.: B609488

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The NCI-H520 cell line, available from ATCC as HTB-182™, is a human lung squamous cell carcinoma line established in 1982 from a metastatic site in a lymph node of a 53-year-old female patient. These epithelial-like, adherent cells are a valuable tool in cancer research, particularly in studies related to lung cancer and the development of novel therapeutics. This document provides detailed protocols for the successful culture and maintenance of the NCI-H520 cell line, along with key cellular characteristics and quality control measures.

Cell Line Characteristics

A summary of the key characteristics of the NCI-H520 cell line is presented below.

Characteristic	Description
ATCC Number	HTB-182™
Organism	Homo sapiens (Human)
Tissue of Origin	Lung
Disease	Squamous Cell Carcinoma
Morphology	Epithelial-like
Growth Properties	Adherent, grows in islands[1]
Doubling Time	Approximately 32-60 hours[1]
Biosafety Level	1

Experimental Protocols

Media and Reagents

Complete Growth Medium:

- RPMI-1640 Medium (ATCC® 30-2001™)
- 10% Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
- Optional: 1% Penicillin-Streptomycin (P/S)

Reagents for Subculture:

- 0.25% Trypsin-0.03% EDTA solution
- Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

Cryopreservation Medium:

- 50% RPMI-1640 Medium
- 40% Fetal Bovine Serum (FBS)

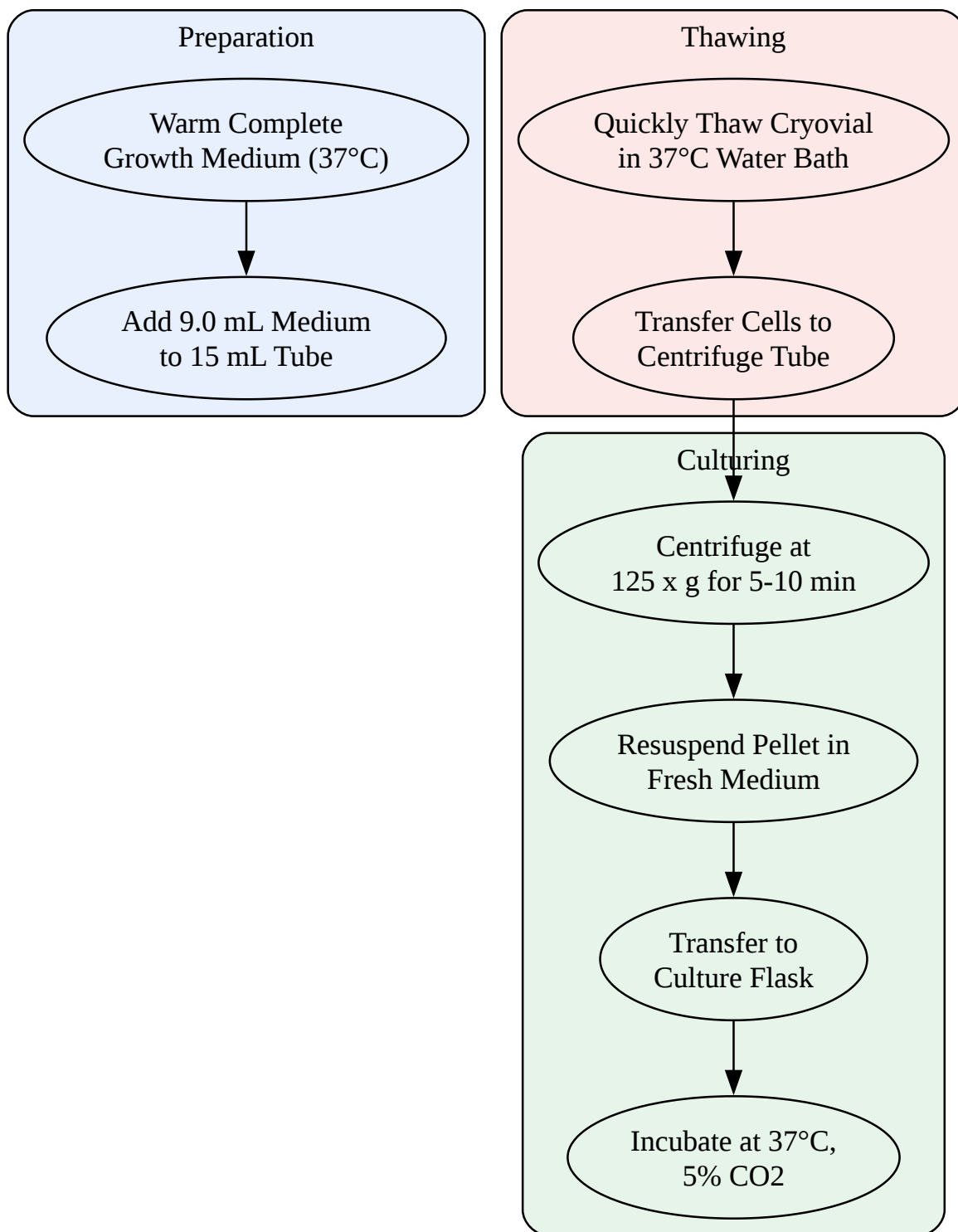
- 10% DMSO

Thawing of Cryopreserved Cells

It is crucial to thaw and establish cultures from cryopreserved vials as quickly as possible to ensure high viability.

Protocol:

- Warm the complete growth medium to 37°C in a water bath.
- Transfer 9.0 mL of the pre-warmed complete growth medium to a 15 mL conical centrifuge tube.
- Quickly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
- Under sterile conditions, transfer the contents of the vial to the centrifuge tube containing the complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes.
- Carefully aspirate and discard the supernatant.
- Gently resuspend the cell pellet in fresh, complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- To avoid washing away cells that are slow to attach, do not change the medium for the first 48 hours.[\[1\]](#)



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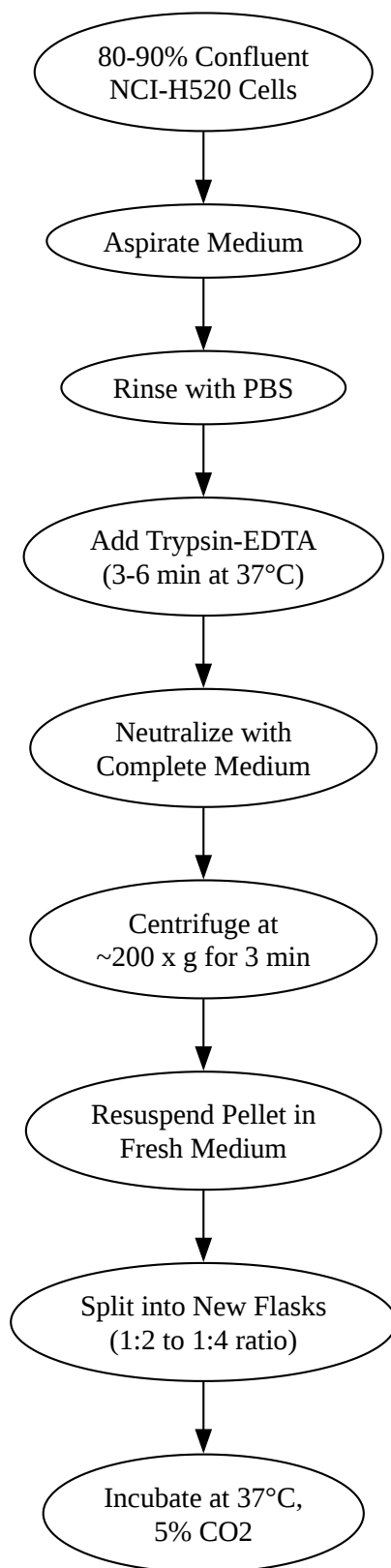
Thawing protocol for NCI-H520 cells.

Subculturing Adherent NCI-H520 Cells

NCI-H520 cells should be passaged when they reach 80-90% confluency. The recommended subcultivation ratio is 1:2 to 1:4.[\[1\]](#)

Protocol:

- Aspirate the spent culture medium from the flask.
- Gently rinse the cell monolayer with PBS.
- Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-6 minutes.[\[1\]](#)
- Observe the cells under a microscope. When the cells become rounded and begin to detach, gently tap the side of the flask to dislodge the remaining cells.
- Add 3 mL of complete growth medium to neutralize the trypsin.[\[1\]](#)
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm (approximately 200 x g) for 3 minutes.[\[1\]](#)
- Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.
- Dispense the cell suspension into new culture flasks at the desired split ratio.
- Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.



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Subculturing workflow for NCI-H520 cells.

Cryopreservation of NCI-H520 Cells

For long-term storage, it is essential to cryopreserve cells at a high viability.

Protocol:

- Follow steps 1-7 of the subculturing protocol to obtain a single-cell suspension.
- Count the cells to determine the viability and cell concentration.
- Centrifuge the cell suspension at approximately 200 x g for 3 minutes.
- Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1×10^6 to 5×10^6 cells/mL.
- Aliquot 1 mL of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Quality Control

Regular quality control is essential to ensure the integrity and reproducibility of experimental results.

- Morphology: Regularly inspect the cells under a microscope to ensure they exhibit the characteristic epithelial-like morphology and growth in islands.
- Mycoplasma Testing: Periodically test the cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay).
- Cell Line Authentication: It is recommended to perform short tandem repeat (STR) profiling to confirm the identity of the cell line and rule out cross-contamination.

Data Presentation

The following table summarizes the quantitative data associated with the NCI-H520 cell culture protocol.

Parameter	Value
Thawing Centrifugation	125 x g
Subculturing Centrifugation	~200 x g (1200 rpm)[1]
Subculturing Ratio	1:2 to 1:4[1]
Incubation Temperature	37°C
CO2 Concentration	5%
Medium Change Frequency	2-3 times per week[1]

By adhering to these detailed protocols and quality control measures, researchers can ensure the consistent and reliable use of the NCI-H520 cell line for their cancer research endeavors.

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References

- 1. Key Considerations for Culturing NCI-H520 [procellsystem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NCI-H520 (ATCC® HTB-182™) Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609488#nc-182-experimental-protocol-for-cell-culture]

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